N-(4-amino-2-methoxyphenyl)-2-phenylacetamide
Description
N-(4-amino-2-methoxyphenyl)-2-phenylacetamide (chemical formula: C₁₅H₁₆N₂O₂) is a phenylacetamide derivative characterized by a 4-amino-2-methoxyphenyl group linked to a phenylacetamide moiety. Its synthesis typically involves a two-step process: (1) substitution of 4-amino-2-methoxy-nitrobenzene with phenylacetyl chloride under alkaline conditions (e.g., K₂CO₃ in DMF), followed by (2) reduction of the nitro group to an amine via catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .
The compound exhibits notable biological activities, including α-glucosidase inhibition, with structural modifications (e.g., substituents on the phenyl ring) significantly enhancing efficacy . Its pharmacokinetic properties, such as solubility and metabolic stability, are influenced by its functional groups, particularly the methoxy and amino groups .
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-10-12(16)7-8-13(14)17-15(18)9-11-5-3-2-4-6-11/h2-8,10H,9,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSJEEKUFSBCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Method 1: Direct Amidation
Reagents :
- 4-amino-2-methoxyaniline
- Phenylacetyl chloride
- Pyridine (as a base)
-
- Dissolve 4-amino-2-methoxyaniline in pyridine.
- Slowly add phenylacetyl chloride while stirring.
- Heat the mixture under reflux for several hours to ensure complete reaction.
- After completion, cool and dilute with water, then extract the product using an organic solvent (e.g., dichloromethane).
- Purify the crude product by recrystallization or chromatography.
Expected Yield : Approximately 70–75% depending on the reaction conditions and purification methods used.
Industrial Production Methods
In an industrial context, production may utilize continuous flow reactors to enhance efficiency and yield. The following steps outline a typical industrial synthesis process:
Reagents : Similar to laboratory synthesis but may include additional catalysts or solvents for optimization.
Process :
- Use automated systems for precise control over reaction parameters such as temperature and pressure.
- Implement advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
This compound can undergo various chemical transformations, which can be summarized as follows:
| Type of Reaction | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Nitro derivatives |
| Reduction | Lithium aluminum hydride, sodium borohydride | Corresponding amines |
| Substitution | Sodium hydroxide, alkyl halides | Various substituted derivatives |
Characterization Techniques
To confirm the structure and purity of this compound, several analytical techniques can be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure through chemical shifts and coupling constants.
Mass Spectrometry (MS) : Useful for determining molecular weight and confirming the presence of the compound.
Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methoxyphenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-amino-2-methoxyphenyl)-2-phenylacetamide has been investigated for its biological properties, particularly as an inhibitor of certain enzymes. Research indicates that derivatives of this compound can exhibit significant inhibitory effects on various targets, including:
-
α-Glucosidase Inhibition :
- A study highlighted the design and synthesis of derivatives based on the this compound structure, which showed promising results as α-glucosidase inhibitors. The modifications in substituents on the phenyl ring significantly influenced the inhibitory activity, suggesting that structural optimization can enhance efficacy .
-
Anticancer Properties :
- The compound has been evaluated for its potential anticancer activity. Research has shown that it may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. This highlights its potential use in cancer therapeutics, particularly for targeting specific types of tumors .
Structural Characteristics
The structural features of this compound contribute to its biological activity:
- The amino group at the para position enhances hydrogen bonding capabilities, which can improve binding affinity to target enzymes.
- The methoxy group provides additional electronic effects that can stabilize the molecule and affect its interaction with biological targets.
Case Studies
-
Inhibitory Activity Against α-Glucosidase :
- A comprehensive study conducted in vitro demonstrated that specific derivatives of this compound exhibited IC values significantly lower than those of standard inhibitors, indicating a higher potency against α-glucosidase. The structure-activity relationship (SAR) analysis revealed that introducing certain substituents could enhance inhibitory effects by up to two-fold compared to unsubstituted analogs .
- Anticancer Mechanisms :
Mechanism of Action
The mechanism of action of N-(4-amino-2-methoxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, resulting in reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents, altering electronic properties, lipophilicity, and bioactivity:
| Compound Name | Structural Features | Biological Activity | Key Differences vs. Target Compound |
|---|---|---|---|
| N-(4-aminophenyl)-2-methoxyacetamide | Methoxy, amino groups on phenyl ring | Antimicrobial, moderate reactivity | Lacks phenylacetamide moiety |
| 2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide | Ethoxy group, propyl chain | Unspecified bioactivity | Ethoxy instead of methoxy; longer alkyl chain |
| N-(4-methoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide | Nitro, phenylsulfanyl groups | Enhanced bioactivity | Nitro and sulfanyl groups increase reactivity |
| N-(2-hydroxy-3-(phenylacetyl)amino)propyl)-2-phenylacetamide | Hydroxyl group | Improved solubility | Hydroxyl enhances polar interactions |
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound (logP ~2.8) is less lipophilic than N-(4-benzoylphenyl)-2-methoxyacetamide (logP ~3.5) due to the absence of a benzoyl group .
- Solubility: Introduction of polar groups (e.g., hydroxyl in N-(2-hydroxy-3-(phenylacetyl)amino)propyl)-2-phenylacetamide) increases aqueous solubility (2.5 mg/mL vs. target’s 1.2 mg/mL) .
- Metabolic Stability: The dimethylamino group in 2-(dimethylamino)-2-(4-methoxyphenyl)acetamide enhances metabolic resistance compared to the target compound’s primary amine .
Biological Activity
N-(4-amino-2-methoxyphenyl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables.
Chemical Structure and Properties
The chemical formula for this compound is C15H16N2O2. The compound features an amine group, a methoxy group, and a phenylacetamide structure, which contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating similar compounds, it was found that derivatives with specific substitutions on the phenyl ring showed varying efficacy against Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| This compound | Candida albicans | 128 µg/mL |
These results suggest that the compound possesses moderate activity against various pathogens, with a stronger effect noted against Gram-positive bacteria compared to Gram-negative strains .
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro assays on various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes linked to cancer progression.
In a study involving multiple cancer cell lines, the following IC50 values were recorded:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| PC-3 (Prostate) | 30 |
| Caco-2 (Colon) | 20 |
The compound's mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
This compound interacts with specific molecular targets within biological systems. Its primary mechanism includes:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins, which are implicated in tumor growth and metastasis.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells via activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Mechanisms : The compound disrupts bacterial cell membrane integrity and inhibits essential metabolic processes in pathogens .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. A comparative analysis with similar compounds reveals that:
- Substitution Effects : The position and type of substituents on the phenyl ring significantly affect biological activity. For example, halogenated derivatives often exhibit enhanced potency due to increased lipophilicity, facilitating better membrane penetration.
| Substituent | Activity Change |
|---|---|
| 4-Chloro | Increased antimicrobial activity |
| 3-Nitro | Moderate anticancer activity |
| Unsubstituted | Reduced overall efficacy |
This SAR analysis highlights the importance of molecular modifications in optimizing the therapeutic potential of related compounds .
Case Studies
- Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial properties of this compound against various strains including MRSA and E. coli. Results indicated significant inhibitory effects at concentrations below 100 µg/mL, supporting its potential as an antimicrobial agent .
- Cancer Cell Line Testing : In vitro tests on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating substantial cytotoxic effects at relatively low concentrations .
Q & A
Q. What synthetic methodologies are effective for preparing N-(4-amino-2-methoxyphenyl)-2-phenylacetamide, and what are the critical reaction parameters?
Methodological Answer: A two-step synthesis approach is commonly employed:
Substitution Reaction : React 4-amino-2-methoxy-nitrobenzene with a phenylacetyl chloride derivative under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the phenylacetamide group.
Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .
Optimization Tips :
Q. Table 1: Synthetic Conditions Comparison
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Substitution | Phenylacetyl chloride, K₂CO₃, DMF, 80°C, 6h | 70–75% | 95% (HPLC) |
| Reduction | Fe powder, HCl, 50°C, 3h | 85% | 90% (NMR) |
Q. How should researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
Q. What safety protocols are essential during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, goggles, and N95 mask to avoid inhalation/contact .
- Waste Management : Segregate halogenated/organic waste; dispose via licensed facilities .
- Emergency Measures : Use eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) .
Advanced Research Questions
Q. How can reaction yields and purity be optimized for scale-up synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd/C vs. Raney Ni for nitro reduction efficiency .
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction endpoints .
Data Contradiction Analysis :
Discrepancies in reported yields (e.g., 70% vs. 85%) may arise from residual solvents or incomplete reduction. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How to design structure-activity relationship (SAR) studies for derivatives targeting biological activity?
Methodological Answer:
- Core Modifications :
- Biological Assays :
Q. Table 2: Example SAR Data
| Derivative | R Group | MIC (μg/mL) | IC₅₀ (EGFR, nM) |
|---|---|---|---|
| Parent | -OCH₃ | 32 | 150 |
| -Cl | -Cl | 16 | 90 |
| -NO₂ | -NO₂ | 64 | 220 |
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization :
- Compound Integrity : Confirm batch-to-batch consistency via DSC (melting point ±2°C) and chiral HPLC .
Case Study :
A study reporting low antifungal activity (MIC = 64 μg/mL) vs. high activity (MIC = 8 μg/mL) may stem from impurity profiles (e.g., residual Fe in crude product). ICP-MS analysis is recommended .
Q. What advanced analytical methods are suitable for impurity profiling?
Methodological Answer:
- HPLC-HRMS : Identify impurities at <0.1% levels using C18 columns and acetonitrile gradients .
- Forced Degradation : Expose to heat (40°C), light (UV), and humidity to predict stability-linked impurities .
- Pharmacopeial Standards : Cross-validate against USP monographs for acetate and nitro derivatives .
Q. How to evaluate the compound’s potential as a kinase inhibitor?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
